molecular formula C8H8BrNO2 B13142042 Methyl2-bromo-2-(pyridin-3-yl)acetate

Methyl2-bromo-2-(pyridin-3-yl)acetate

Cat. No.: B13142042
M. Wt: 230.06 g/mol
InChI Key: FJYBIZFCNPRSTJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(pyridin-3-yl)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-2-(pyridin-3-yl)acetate typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-pyridylacetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for methyl 2-bromo-2-(pyridin-3-yl)acetate may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and solvents is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 2-amino-2-(pyridin-3-yl)acetate derivative, while coupling reactions can produce biaryl compounds with various functional groups.

Scientific Research Applications

Methyl 2-bromo-2-(pyridin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2-(pyridin-3-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound in synthetic chemistry and drug development, offering distinct properties compared to other brominated pyridine derivatives .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 2-bromo-2-pyridin-3-ylacetate

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,1H3

InChI Key

FJYBIZFCNPRSTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)Br

Origin of Product

United States

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